molecular formula C11H11ClO B2418235 1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 21413-75-2

1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B2418235
CAS No.: 21413-75-2
M. Wt: 194.66
InChI Key: CUAFENGORRFMLB-UHFFFAOYSA-N
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Description

1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H11ClO It is a chlorinated derivative of benzoannulene, characterized by a seven-membered ring fused to a benzene ring

Scientific Research Applications

1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one: Mechanism of Action

1. Target of Action Unfortunately, the specific targets of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7

2. Mode of Action The mode of action of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7. More studies are required to elucidate how this compound interacts with its targets and the resulting changes that occur.

3. Biochemical Pathways annulen-5-one. Future research could provide valuable insights into the downstream effects of this compound.

4. Pharmacokinetics The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7. Therefore, its impact on bioavailability is currently unknown.

5. Result of Action The molecular and cellular effects of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7

6. Action Environment The influence of environmental factors on the action, efficacy, and stability of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7. Future studies could help elucidate how factors such as temperature, pH, and the presence of other molecules affect the compound’s action.

Safety and Hazards

The safety information for 1-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Preparation Methods

The synthesis of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the chlorination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds, such as:

  • 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : The non-chlorinated parent compound.
  • 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A brominated analogue.
  • 1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A fluorinated analogue.

The uniqueness of 1-chloro-6,7,8,9-tetrahydro-5H-benzo7

Properties

IUPAC Name

1-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAFENGORRFMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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